N-Acetylisoleucine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S,3S)-2-acetamido-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314843 | |
| Record name | N-Acetyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-46-1 | |
| Record name | N-Acetyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylisoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLISOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic and Metabolic Pathways of N Acetyl L Isoleucine
Enzymatic N-Acetylation of L-Isoleucine
The direct attachment of an acetyl group to the L-isoleucine molecule is a key biosynthetic route. This process can occur via a specific enzyme or as a result of protein turnover.
N-Acetyl-L-isoleucine can be synthesized from L-isoleucine and acetyl-CoA by the enzyme leucine (B10760876)/isoleucine N-acetyltransferase. hmdb.ca This enzyme, formally classified as leucine N-acetyltransferase (EC 2.3.1.66), catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-leucine. qmul.ac.ukgenome.jp Research has shown that this enzyme also accepts other amino acids as substrates, including L-isoleucine, L-arginine, L-valine, and L-phenylalanine. qmul.ac.ukexpasy.org The reaction results in the formation of the corresponding N-acetylated amino acid and Coenzyme A (CoA). qmul.ac.uk While acetyl-CoA is the primary acyl donor, the enzyme can also utilize propanoyl-CoA, albeit at a slower rate. qmul.ac.ukexpasy.org
| Property | Description |
| Enzyme Commission No. | EC 2.3.1.66 qmul.ac.ukgenome.jpexpasy.org |
| Accepted Name | Leucine N-acetyltransferase qmul.ac.ukgenome.jp |
| Systematic Name | Acetyl-CoA:L-leucine N-acetyltransferase qmul.ac.ukgenome.jp |
| Reaction | Acetyl-CoA + L-Isoleucine ⇌ CoA + N-Acetyl-L-isoleucine hmdb.ca |
| Acceptors | L-leucine, L-isoleucine, L-arginine, L-valine, L-phenylalanine, peptides with L-leucine qmul.ac.ukexpasy.org |
| Donors | Acetyl-CoA, Propanoyl-CoA (slower) qmul.ac.ukexpasy.org |
An alternative pathway for the generation of N-Acetyl-L-isoleucine is through the breakdown of proteins that have been acetylated at their N-terminus. hmdb.ca N-terminal acetylation is a common co-translational modification in eukaryotes, affecting an estimated 85% of all human proteins. hmdb.ca This modification plays a role in protein stability and function. hmdb.ca During cellular protein turnover, these N-acetylated proteins are broken down into smaller peptides. researchgate.net An enzyme known as N-acylpeptide hydrolase (APH) can then cleave the N-acetylated amino acid, such as N-Acetyl-L-isoleucine, from these peptides. researchgate.net This process releases the free N-acetylated amino acid into the cell. researchgate.net
Role of Leucine/Isoleucine N-Acetyltransferase (EC 2.3.1.66) in N-Acetyl-L-isoleucine Biosynthesis
Metabolism of L-Isoleucine Precursor
The availability of the precursor, L-isoleucine, is critical for the biosynthesis of N-Acetyl-L-isoleucine. L-isoleucine is an essential amino acid for humans, meaning it must be obtained from the diet. wikipedia.org However, microorganisms and plants can synthesize it through distinct metabolic pathways. wikipedia.org
The synthesis of L-isoleucine in these organisms primarily follows two well-characterized routes: the threonine pathway and the citramalate (B1227619) pathway. researchgate.net
The most common pathway for L-isoleucine biosynthesis in bacteria and plants begins with the amino acid L-threonine. wikipedia.orgresearchgate.netnih.gov This five-step pathway shares its last four enzymatic steps with the biosynthesis of valine and leucine. nih.gov The initial and committing step is the deamination of L-threonine to α-ketobutyrate (also known as 2-oxobutanoate), a reaction catalyzed by the enzyme threonine dehydratase (or threonine deaminase). nih.govnih.gov This key intermediate, α-ketobutyrate, is then condensed with a molecule of pyruvate (B1213749) to form α-aceto-α-hydroxybutyrate. wikipedia.org This product then undergoes a series of isomerization, reduction, and transamination reactions to yield L-isoleucine. wikipedia.org
| Pathway Step | Precursor | Intermediate/Product | Enzyme |
| 1 | L-Threonine | α-Ketobutyrate | Threonine dehydratase |
| 2 | α-Ketobutyrate + Pyruvate | α-Aceto-α-hydroxybutyrate | Acetolactate synthase (AHAS) wikipedia.org |
| 3 | α-Aceto-α-hydroxybutyrate | α,β-Dihydroxy-β-methylvalerate | Acetohydroxy acid isomeroreductase wikipedia.org |
| 4 | α,β-Dihydroxy-β-methylvalerate | α-Keto-β-methylvalerate | Dihydroxyacid dehydratase wikipedia.org |
| 5 | α-Keto-β-methylvalerate | L-Isoleucine | Valine aminotransferase wikipedia.org |
An alternative route for L-isoleucine synthesis, known as the citramalate or pyruvate pathway, has been identified in certain microorganisms and more recently in plants like apples. pnas.orgnih.govpnas.org This pathway bypasses the need for L-threonine as a direct precursor. pnas.org It begins with the condensation of acetyl-CoA and pyruvate, catalyzed by the enzyme citramalate synthase (CMS), to form citramalate. pnas.orgpnas.org This reaction is analogous to the first step of the citric acid cycle where citrate (B86180) synthase produces citrate from acetyl-CoA and oxaloacetate. nih.gov The citramalate is then further metabolized to generate α-ketobutyrate, which subsequently enters the final steps of the conventional isoleucine biosynthesis pathway. nih.gov This pathway is significant as it provides an alternative flux of carbons into the branched-chain amino acid synthesis network. researchgate.netpnas.org
| Pathway Step | Precursors | Intermediate/Product | Enzyme |
| 1 | Acetyl-CoA + Pyruvate | Citramalate | Citramalate synthase (CMS) pnas.orgpnas.org |
| 2 | Citramalate | Citraconate | Citramalate dehydratase |
| 3 | Citraconate | Isocitramalate | Isocitramalate hydratase |
| 4 | Isocitramalate | α-Ketobutyrate + Pyruvate | Isocitramalate lyase |
Threonine Pathway Derivatives and Intermediates
Catabolism of L-Isoleucine and its Derivatives: Oxidative Degradation Products and Fate of Carbon Skeletons
The breakdown of the essential branched-chain amino acid (BCAA) L-isoleucine is a multi-step process occurring primarily in extrahepatic tissues like muscle. tandfonline.com This pathway is crucial as it provides energy and intermediates for other metabolic processes. europa.eu
The catabolic pathway begins with a reversible transamination reaction, where the amino group of L-isoleucine is transferred to α-ketoglutarate, forming its corresponding branched-chain α-ketoacid (BCKA), α-keto-β-methylvaleric acid (KMV). drugbank.comfrontiersin.org This reaction is catalyzed by a branched-chain aminotransferase. researchgate.net
The next, and rate-limiting, step is the irreversible oxidative decarboxylation of KMV by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDH). drugbank.comresearchgate.net This reaction yields 2-methylbutyryl-CoA. qiagen.com
Following this, 2-methylbutyryl-CoA undergoes a series of reactions analogous to β-oxidation. qiagen.com The carbon skeleton is ultimately cleaved to yield two key products: acetyl-CoA and propionyl-CoA. drugbank.comqiagen.comwikipedia.org
The fate of these carbon skeletons classifies L-isoleucine as both a ketogenic and a glucogenic amino acid. tandfonline.comdrugbank.comwikipedia.org
Acetyl-CoA , a ketogenic product, can enter the citric acid (TCA) cycle to be oxidized for energy or be used in the synthesis of ketone bodies or fatty acids. frontiersin.orgwikipedia.org
Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the TCA cycle. tandfonline.comwikipedia.org This allows it to be used for gluconeogenesis (the synthesis of glucose), making it a glucogenic product. wikipedia.org
Table 1: Key Steps in L-Isoleucine Catabolism
| Step | Reactant | Key Enzyme/Complex | Product(s) | Metabolic Fate of Products |
|---|---|---|---|---|
| 1. Transamination | L-Isoleucine | Branched-Chain Aminotransferase (BCAT) | α-keto-β-methylvaleric acid (KMV) | Enters oxidative decarboxylation |
| 2. Oxidative Decarboxylation | α-keto-β-methylvaleric acid (KMV) | Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex | 2-methylbutyryl-CoA | Enters further oxidation |
| 3. Further Oxidation | 2-methylbutyryl-CoA | Various | Acetyl-CoA and Propionyl-CoA | Ketogenic & Glucogenic pathways |
Aberrant Metabolism of N-Acetyl-L-isoleucine in Pathological States
In certain inborn errors of metabolism, the normal catabolic pathways are disrupted, leading to the accumulation of specific metabolites. N-Acetyl-L-isoleucine has been identified as such a metabolite, particularly in disorders affecting branched-chain amino acid breakdown. caymanchem.comnetascientific.com
N-Acetyl-L-isoleucine Accumulation in Maple Syrup Urine Disease (MSUD) Pathophysiology
Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex. researchgate.netmdpi.commsdmanuals.com This enzymatic block prevents the normal breakdown of the branched-chain amino acids leucine, isoleucine, and valine. researchgate.net
The failure to catabolize these amino acids leads to their accumulation, along with their corresponding α-ketoacids, in blood, urine, and other body tissues. drugbank.comcaymanchem.comnetascientific.com In the case of isoleucine, high concentrations of L-isoleucine lead to its conversion into alternative metabolites. One such pathway is N-acetylation, resulting in a significant increase in the urinary excretion of N-Acetyl-L-isoleucine. caymanchem.comnetascientific.comnih.gov The presence of N-Acetyl-L-isoleucine, along with N-acetylleucine and N-acetylvaline, is a characteristic finding in the urine of MSUD patients. nih.gov This acetylation is considered a secondary metabolic route that becomes more prominent when the primary catabolic pathway is impaired. nih.gov
Implications for Branched-Chain Amino Acid Metabolic Disorders
The phenomenon of N-acetylation is not exclusive to MSUD but appears to be a more general metabolic response to aminoacidopathies, which are disorders resulting in the accumulation of one or more amino acids. nih.gov Studies have shown that in various inborn errors of amino acid metabolism, a fraction of the excessively accumulated amino acid is converted into its N-acetyl derivative and excreted in the urine. nih.gov For example, increased N-acetylphenylalanine is seen in phenylketonuria (PKU), and N-acetyltyrosine is elevated in tyrosinemia. nih.gov
Therefore, the presence of N-Acetyl-L-isoleucine in urine can serve as an indicator of impaired isoleucine metabolism. caymanchem.comnetascientific.com Its detection points towards a bottleneck in the BCAA catabolic pathway, most notably the BCKDH complex defect seen in MSUD. caymanchem.comcaymanchem.com While MSUD is the primary condition associated with elevated N-Acetyl-L-isoleucine, its presence underscores a broader principle: when a primary metabolic route for an amino acid is blocked, minor or alternative pathways, such as N-acetylation, can become significant. nih.gov These N-acylated amino acid conjugates themselves are subjects of further research to determine their potential contribution to the pathophysiology of these metabolic disorders. mdpi.com
Advanced Methodologies and Analytical Approaches in N Acetyl L Isoleucine Research
Spectroscopic and Computational Conformation Analysis
Understanding the three-dimensional structure of N-Acetyl-L-isoleucine is fundamental to comprehending its function. Computational chemistry, particularly through ab initio and Density Functional Theory (DFT) calculations, has been instrumental in exploring the molecule's conformational possibilities.
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Space Elucidation
Researchers have employed ab initio methods, such as RHF/3-21G and RHF/6-31G(d), to perform initial explorations of the potential energy surface of N-Acetyl-L-isoleucine derivatives. researchgate.net A more comprehensive understanding has been achieved through Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-31G(d) basis set. wiley.com These calculations are critical for mapping the potential energy hypersurface (PEHS) and identifying stable conformers. wiley.com For a model compound, N-acetyl-L-isoleucine-N-methylamide, multidimensional conformational analysis predicted the existence of 81 potential structures. wiley.com Subsequent DFT calculations refined this, locating a total of 53 distinct conformers on the potential energy hypersurface. wiley.com This highlights the significant molecular flexibility of N-Acetyl-L-isoleucine. researchgate.net
These computational approaches allow for the determination of various energetic and structural parameters.
Table 1: Computational Methods in N-Acetyl-L-isoleucine Conformation Analysis
| Method | Basis Set | Application | Key Finding | Reference |
|---|---|---|---|---|
| Ab Initio (RHF) | 3-21G, 6-31G(d) | Exploratory conformational study | Demonstrated significant molecular flexibility | researchgate.net |
Investigation of Backbone and Side-Chain Conformations
Studies have shown that for N-acetyl-L-isoleucine-N-methylamide, the γL(C7) and βL(C5) forms are the most favored backbone conformations in the gas phase. The orientation of the side-chain can stabilize certain backbone folds through intramolecular interactions. researchgate.netwiley.com This interplay is fundamental, as isoleucine's side chain can extend further than that of smaller amino acids like valine, potentially giving it a more significant structural and functional role in peptides.
Solvent Effects Modeling via Isodensity Polarizable Continuum Model (IPCM)
To understand the behavior of N-Acetyl-L-isoleucine in a biological environment, it is crucial to consider the influence of the solvent. The Isodensity Polarizable Continuum Model (IPCM) is an advanced method used to calculate the effects of different solvents on the molecule's conformation. wiley.com IPCM defines the solute's cavity based on the electron isodensity surface, offering a more refined model than those based on the van der Waals surface. wiley.com
In studies of N-acetyl-L-isoleucine-N-methylamide, IPCM has been used to model the effects of solvents with varying polarities, such as water, acetonitrile, and chloroform. wiley.com By comparing the results of calculations performed in the gas phase with those including solvent effects, researchers can discern how the environment modulates conformational preferences. wiley.com This approach is vital for bridging the gap between theoretical calculations of isolated molecules and their behavior in solution. wiley.com
Chromatographic and Mass Spectrometric Techniques for Detection and Quantification
The accurate detection and quantification of N-Acetyl-L-isoleucine and its stereoisomers in biological samples require highly sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone techniques in this area.
Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) Applications
UPLC-ESI-MS/MS has emerged as a powerful tool for the quantitative analysis of N-Acetyl-L-isoleucine. nih.gov This technique offers high resolution and sensitivity, allowing for the separation and detection of N-Acetyl-L-isoleucine even in complex matrices like human hair. nih.gov
In a notable application, a UPLC-ESI-MS/MS method was developed to quantify N-Acetyl-L-isoleucine and its isomer, N-acetyl leucine (B10760876). nih.gov The method utilized a reversed-phase C18 column with an isocratic elution for separation. nih.gov Detection was achieved using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific fragmentation transition (m/z 174.1→86.1 for N-Acetyl-L-isoleucine). nih.gov This method proved to be effective for determining the concentrations of these compounds in biological samples. nih.govjst.go.jp
Table 2: UPLC-ESI-MS/MS Parameters for N-Acetyl-L-isoleucine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UPLC with C18 column | nih.gov |
| Elution | Isocratic (acetonitrile-0.1% formic acid in water:0.1% formic acid (14:86, v/v)) | nih.gov |
| Ionization | Electrospray Ionization (Positive Mode) | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Chiral Resolution Labeling Reagents for Stereoisomer Separation
The separation of stereoisomers, which have the same chemical formula but different spatial arrangements, presents a significant analytical challenge. jst.go.jpresearchgate.netnih.gov Isoleucine itself has two chiral centers, leading to the existence of enantiomers and diastereomers. jst.go.jpresearchgate.netnih.gov HPLC methods employing chiral resolution labeling reagents are used to separate these stereoisomers. jst.go.jpresearchgate.netnih.gov
These methods involve derivatizing the amino acid with a chiral reagent to form diastereomeric pairs that can then be separated on a standard reversed-phase HPLC column. nih.gov A variety of chiral derivatizing agents have been investigated for the analysis of isoleucine stereoisomers, including Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). jst.go.jpnih.govnih.gov While a C18 column can be used for many amino acids, the separation of isoleucine stereoisomers often requires a different stationary phase, such as a pentabromobenzyl-modified silica (B1680970) gel (PBr) column, after derivatization. jst.go.jpresearchgate.netnih.gov This approach, coupled with mass spectrometric detection, provides a reliable method for the separation and identification of isoleucine stereoisomers. jst.go.jpnih.gov
Enzyme Reactor-Coupled HPLC Systems for N-Acetyl Branched-Chain Amino Acid Detection
The specific detection and quantification of N-acetyl branched-chain amino acids (AcBCAs), including N-Acetyl-L-isoleucine (AcIle), can be achieved using sophisticated high-performance liquid chromatographic (HPLC) systems coupled with enzyme reactors. nih.gov This methodology utilizes immobilized enzymes that act as column reactors for highly specific detection. nih.gov In a typical setup, AcBCAs such as N-acetyl-l-valine (AcVal), N-acetyl-l-leucine (AcLeu), and AcIle are first separated on a suitable HPLC column, for instance, a Capcell C(1) SG120 column, using a phosphate (B84403) buffer mobile phase. nih.gov
Following separation, the eluted compounds pass through a series of enzyme reactors. The first reactor contains immobilized aminoacylase (B1246476), which hydrolyzes the N-acetyl group from the AcBCAs to yield the corresponding L-amino acids. nih.gov The resulting amino acids then enter a second reactor containing an immobilized enzyme like leucine dehydrogenase. nih.gov In the presence of β-nicotinamide adenine (B156593) dinucleotide (NAD+), leucine dehydrogenase catalyzes the reaction, producing reduced nicotinamide (B372718) adenine dinucleotide (NADH), which is then monitored fluorimetrically. nih.gov The fluorescence of NADH provides a highly sensitive and specific signal for the original AcBCA. nih.gov
This system demonstrates excellent performance for quantifying AcBCAs. nih.gov The calibration graphs are linear across a significant concentration range, and the detection limits are in the low micromolar range. nih.gov However, a consideration for this technique is the stability of the enzymes; for example, the immobilized aminoacylase reactor may need to be renewed approximately every five days due to the enzyme's limited stability. nih.gov
Table 1: Performance Characteristics of an Enzyme Reactor-Coupled HPLC System for AcBCA Detection
| Parameter | N-acetyl-l-valine (AcVal) | N-acetyl-l-leucine (AcLeu) | N-acetyl-l-isoleucine (AcIle) |
|---|---|---|---|
| Linear Range (µM) | 4 - 200 | 4 - 200 | 5 - 300 |
| Detection Limit (µM) | 2 | 2 | 3 |
Data sourced from a study on the development of an HPLC system with enzyme reactors. nih.gov
In Vivo and In Vitro Model Systems for Functional Studies
Rodent Models of Vestibular Dysfunction
Rodent models are instrumental in studying the effects of N-Acetyl-L-isoleucine on vestibular compensation. nih.gov A common model involves inducing a unilateral vestibular lesion, for example, through chemical labyrinthectomy (UL), which results in observable postural and ocular motor deficits. nih.govresearchgate.net In a rat model of UL, treatment with N-Acetyl-L-leucine, the pharmacologically active enantiomer of the racemic N-acetyl-DL-leucine, has been shown to accelerate the recovery of postural balance. nih.govebi.ac.uk
Behavioral assessments in these models include scoring postural imbalance. nih.govebi.ac.uk Studies have demonstrated that rats treated with N-Acetyl-L-leucine show a significantly faster reduction in postural imbalance scores compared to sham-treated or N-acetyl-D-leucine-treated groups. nih.govresearchgate.netebi.ac.uk For instance, a significant improvement in the N-Acetyl-L-leucine group was observed by day 7 post-lesion, a recovery timeline that was faster than the control group. nih.govresearchgate.net These findings from animal models suggest that N-Acetyl-L-leucine acts centrally to improve behavioral recovery following peripheral vestibular damage. nih.govnih.gov The mechanism is believed to involve restoring the membrane potential of abnormally hyperpolarized or depolarized central vestibular neurons. nih.govresearchgate.net
Table 2: Effect of N-Acetyl-L-isoleucine on Postural Imbalance Scores in a Rat Model of Unilateral Labyrinthectomy (UL)
| Treatment Group | Postural Score Day 7 (Mean ± SEM) | Postural Score Day 15 (Mean ± SEM) |
|---|---|---|
| Sham (Vehicle) | 6.4 ± 0.5 | 3.6 ± 1.5 |
| N-acetyl-DL-leucine | 5.3 ± 0.8* | 3.7 ± 0.6 |
| N-acetyl-L-leucine | 4.8 ± 0.5** | 3.0 ± 0.7 |
p < 0.03 vs. Sham; **p < 0.01 vs. Sham. Scores represent the degree of postural imbalance. nih.govresearchgate.net
Animal Models of Neurodegenerative Disorders (e.g., Niemann-Pick type C, Sandhoff Disease, Traumatic Brain Injury)
Animal models are crucial for evaluating the therapeutic potential of N-Acetyl-L-isoleucine and its related compounds in various neurodegenerative disorders.
Niemann-Pick disease type C (NPC): The Npc1-/- mouse is a standard model for NPC, exhibiting progressive ataxia and neurodegeneration. ucl.ac.uk Studies in this model have shown that N-acetyl-L-leucine (NALL) provides significant therapeutic benefits. ucl.ac.uknih.gov When administered symptomatically, NALL significantly reduced ataxia. ucl.ac.uk More notably, when treatment began pre-symptomatically, NALL delayed the onset of functional decline, slowed disease progression, and prolonged survival, effects not seen with the D-enantiomer. ucl.ac.uk These findings highlight the stereospecificity of the compound's action and suggest a neuroprotective, disease-modifying effect. ucl.ac.ukmdpi.com
Sandhoff Disease: The Hexb-/- mouse model of Sandhoff disease, a GM2 gangliosidosis, develops progressive tremor and motor deficits. nih.gov Treatment with acetyl-DL-leucine in these mice led to the normalization of metabolic abnormalities in the cerebellum and an increase in autophagy. nih.gov These cellular changes were associated with functional benefits, demonstrating a potential disease-modifying effect in this lysosomal storage disorder. mdpi.comnih.gov
Traumatic Brain Injury (TBI): The controlled cortical impact (CCI) model in mice is used to simulate TBI. nih.govbiorxiv.org Research using this model has demonstrated that orally administered N-acetyl-L-leucine significantly improves both motor and cognitive outcomes post-injury. nih.gov Mechanistically, the treatment was found to attenuate neuronal cell death and reduce the expression of neuroinflammatory markers in the cortex. nih.govnih.gov Evidence suggests that these neuroprotective effects may be mediated by the partial restoration of autophagy flux, which is often impaired following TBI. nih.govbiorxiv.orgnih.gov
Table 3: Summary of N-Acetyl-L-leucine (NALL) Effects in Neurodegenerative Animal Models
| Disorder | Animal Model | Key Findings with NALL/Related Compounds |
|---|---|---|
| Niemann-Pick Type C | Npc1-/- mouse | Delayed functional decline, slowed disease progression, prolonged survival. ucl.ac.uk |
| Sandhoff Disease | Hexb-/- mouse | Normalized cerebellar metabolic abnormalities, increased autophagy. nih.gov |
| Traumatic Brain Injury | CCI mouse | Improved motor/cognitive function, attenuated cell death and neuroinflammation. nih.govnih.gov |
Cell Culture Systems and Induced Pluripotent Stem Cell (iPSC) Models for Mechanistic Investigations
In vitro models, including primary cell cultures and advanced iPSC-derived systems, are essential for dissecting the molecular mechanisms of N-Acetyl-L-isoleucine.
Studies using fibroblasts from NPC patients and NPC1-deficient Chinese Hamster Ovary (CHO) cells have shown that N-Acetyl-L-leucine is more effective than its D-enantiomer or the racemic mixture at reducing the relative lysosomal volume, a key cellular hallmark of NPC. biorxiv.org This provides a cellular basis for the superior efficacy of the L-enantiomer observed in animal models. biorxiv.org Further mechanistic work in NPC and Sandhoff disease models suggests that N-acetyl-leucine can shift cellular metabolism from glycolysis towards oxidative phosphorylation and normalize aberrant metabolism that leads to oxidative stress. biorxiv.org
Human iPSC models offer a powerful platform for studying disease pathophysiology in human cell types. researchgate.netnih.gov iPSC-derived astrocytes and neurons can be used to map metabolic pathways. nih.gov For instance, studies have used stable isotopes to trace the metabolism of branched-chain amino acids (BCAAs) like isoleucine, confirming that human astrocytes can oxidatively metabolize their carbon skeletons to support the TCA cycle and glutamine synthesis. researchgate.netnih.gov In iPSC models of Alzheimer's disease, this BCAA metabolism was found to be impaired in astrocytes, suggesting that investigating the effects of N-Acetyl-L-isoleucine on these pathways in iPSC models of other neurodegenerative diseases could yield valuable mechanistic insights. nih.gov Additionally, cell lines transfected to express specific transporters have been used to show that N-acetylation of L-leucine switches its primary cellular uptake carrier from L-amino acid transporters (LAT) to organic anion transporters (OAT1 and OAT3). biorxiv.org
Table 4: Kinetic Parameters of N-Acetyl-L-leucine Uptake by Organic Anion Transporters (OAT)
| Transporter | Km (mM) | Vmax (ng/min/well) |
|---|---|---|
| OAT1 | 11 | 93 |
| OAT3 | 8 | 75 |
Data from uptake experiments in transfected cell lines showing saturation kinetics. biorxiv.org
Neuroimaging Techniques in Preclinical and Clinical Studies
Positron Emission Tomography (PET) for Regional Cerebral Glucose Metabolism ([18F]-FDG-μPET)
Positron Emission Tomography (PET) using the tracer [18F]-fluorodeoxyglucose ([18F]-FDG) is a powerful neuroimaging technique for measuring regional cerebral glucose metabolism (rCGM), which serves as a proxy for neuronal activity. nih.govnih.gov This method has been applied in preclinical studies to understand the in vivo effects of N-Acetyl-L-isoleucine on the brain. nih.govnih.gov
In the rat model of unilateral labyrinthectomy (UL), sequential [18F]-FDG-μPET scans revealed specific, treatment-related changes in brain metabolism. nih.govebi.ac.uk Treatment with N-Acetyl-L-leucine, but not N-acetyl-D-leucine, induced a significant increase in rCGM in the vestibulocerebellum and a concomitant decrease in rCGM in the posterolateral thalamus. nih.govresearchgate.netebi.ac.uk These metabolic changes were observed on days 3 and 7 post-lesion and correlated with the accelerated postural compensation seen in the treated animals. nih.govresearchgate.net
The activation of the vestibulocerebellum and deactivation of the thalamus is believed to be a key mechanism by which N-Acetyl-L-leucine exerts its therapeutic effects in vestibular disorders. nih.govbiorxiv.org The specificity of this effect is notable, as similar metabolic changes were not observed in animals with auditory damage, indicating that the compound's action is specific to the vestibular system's central pathways. nih.gov These [18F]-FDG-μPET findings provide critical in vivo evidence linking the behavioral improvements to specific modulations of neural circuits involved in vestibular processing. nih.govnih.gov
Therapeutic Applications and Clinical Significance of N Acetyl L Isoleucine and Analogues
Applications in Neurodegenerative Diseases
N-Acetyl-L-isoleucine, the L-enantiomer of N-acetyl-DL-leucine, has emerged as a promising therapeutic agent for a range of neurodegenerative disorders. Its potential lies in its ability to address the debilitating symptoms and possibly alter the course of these progressive diseases.
Niemann-Pick Disease Type C (NPC) Therapeutic Efficacy
In a multinational, double-blind, randomized, placebo-controlled crossover Phase III study (IB1001-301), treatment with NALL for 12 weeks resulted in a statistically significant improvement in neurological status compared to placebo. researchgate.net The primary endpoint, the total score on the Scale for the Assessment and Rating of Ataxia (SARA), showed a greater reduction with NALL, indicating better neurological function. researchgate.netmedicom-publishers.com Specifically, the mean change from baseline in the SARA total score was -1.97 points with NALL versus -0.60 points with placebo. researchgate.net Long-term data from the extension phase of this study revealed a notable reduction in disease progression with NALL compared to a historical cohort. medicom-publishers.com After 12 months, the Niemann-Pick type C Clinical Severity Scale (NPCCSS) score slightly improved in patients receiving NALL, while it worsened in the historical cohort not receiving the treatment, corresponding to a 108% reduction in annual disease progression. medicom-publishers.com
Earlier Phase II studies also supported these findings. A multi-national, open-label, rater-blinded Phase II study (IB1001-201) involving 33 patients showed that a 6-week treatment with NALL led to statistically significant and clinically meaningful improvements in symptoms and quality of life. medrxiv.orgnih.govucl.ac.uk The positive effects observed during treatment were lost after a 6-week washout period, further highlighting the compound's direct therapeutic action. nih.govucl.ac.uk Observational studies and case series with N-acetyl-DL-leucine (the racemic mixture) had previously suggested beneficial symptomatic and neuroprotective effects in NPC patients, including improvements in ataxia and cognition. medrxiv.orgnih.govucl.ac.uk Animal studies in NPC mouse models have further indicated that the L-enantiomer (NALL) is the more active isomer, significantly delaying functional decline and prolonging survival. medrxiv.orgucl.ac.uk The proposed mechanism of action involves the normalization of mitochondrial and lysosomal function and the dampening of neuroinflammation. medicom-publishers.com
Clinical Trial Data for N-Acetyl-L-isoleucine in Niemann-Pick Disease Type C (NPC)
| Study Phase | Number of Patients | Key Findings | Reference |
|---|---|---|---|
| Phase III (IB1001-301) | 60 | Statistically significant improvement in SARA score vs. placebo after 12 weeks. 108% reduction in annual disease progression after 12 months. | researchgate.netmedicom-publishers.com |
| Phase II (IB1001-201) | 33 | Statistically significant improvement in symptoms, functioning, and quality of life after 6 weeks. | medrxiv.orgnih.govucl.ac.uk |
| Observational | 12 | Short-term treatment with N-acetyl-DL-leucine improved ataxia and cognition. | nih.govucl.ac.uk |
GM2 Gangliosidosis (Tay-Sachs and Sandhoff Diseases) Clinical Potential
N-Acetyl-L-isoleucine has shown significant clinical potential for the treatment of GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. nih.govpcori.org These are rare, devastating neurodegenerative lysosomal storage disorders with no currently approved treatments. nih.govpcori.org
A multinational, open-label, rater-blinded Phase IIb clinical trial (IB1001-202) investigated the efficacy of NALL in 30 pediatric and adult patients with GM2 gangliosidosis. nih.govresearchgate.netmedrxiv.org The study demonstrated that treatment with NALL was associated with statistically significant and clinically relevant improvements in functioning and quality of life. nih.govresearchgate.net The primary endpoint, the Clinical Impression of Change in Severity (CI-CS), was met, as were secondary measures of ataxia and global impression. nih.govresearchgate.netmedrxiv.org The positive results from this trial suggest that NALL is a promising therapeutic option for these debilitating diseases. nih.gov
Observational studies using the racemic mixture, N-acetyl-DL-leucine, had previously indicated symptomatic and potential long-term, disease-modifying effects in patients with GM2 gangliosidoses. nih.govmedrxiv.org Animal studies in a GM2 mouse model (Hexb−/−) have further supported these findings, showing that N-acetyl-leucine significantly improved ataxia and delayed the onset of functional decline. nih.govmedrxiv.org These studies specifically identified the L-enantiomer as the active neuroprotective isomer. medrxiv.org The proposed mechanism of action is thought to involve promoting the metabolism of the accumulated GM2 ganglioside, thereby reducing brain inflammation and protecting nerve cells. pcori.org
Clinical Trial Data for N-Acetyl-L-isoleucine in GM2 Gangliosidosis
| Study Phase | Number of Patients | Key Findings | Reference |
|---|---|---|---|
| Phase IIb (IB1001-202) | 30 | Statistically significant improvements in functioning, quality of life, ataxia, and global impression. | nih.govresearchgate.netmedrxiv.org |
| Animal Studies (GM2 mouse model) | N/A | N-acetyl-leucine significantly improved ataxia and delayed functional decline. | nih.govmedrxiv.org |
Cerebellar Ataxias of Various Etiologies
N-Acetyl-L-isoleucine is being investigated as a treatment for cerebellar ataxias, a group of neurological disorders characterized by a lack of voluntary coordination of muscle movements. While research is ongoing, preliminary findings have been mixed depending on the specific type of ataxia.
In a randomized, double-blind, placebo-controlled crossover clinical trial involving 16 patients with Ataxia Telangiectasia (AT), NALL treatment did not show significant benefits on ataxia symptoms as measured by the Scale for the Assessment and Rating of Ataxia (SARA) and the Spinocerebellar Ataxia Functional Index (SCAFI). nih.gov However, the study did report improvements in some symptoms like nausea and constipation. nih.gov
Conversely, case series involving patients with other forms of cerebellar ataxia have reported positive effects with acetyl-DL-leucine (the racemic mixture). One series showed significant improvements in ataxic symptoms in 13 patients. nih.gov Another case study of a 9-year-old with AT reported that N-acetyl-DL-leucine supplementation for 16 weeks significantly improved ataxia symptoms and quality of life. researchgate.net These conflicting results highlight the need for further, larger-scale, placebo-controlled trials to determine the efficacy of N-Acetyl-L-isoleucine across different etiologies of cerebellar ataxia. nih.gov
IntraBio has received Orphan Drug Designations from the US FDA and the European Commission for its IB1000 series, which includes N-Acetyl-L-isoleucine, for the treatment of Spinocerebellar Ataxias. intrabio.com
Traumatic Brain Injury (TBI) Neuroprotective Strategies
Preclinical research suggests that N-Acetyl-L-isoleucine may offer neuroprotective benefits following a traumatic brain injury (TBI). nih.gov TBI can lead to long-term neurological problems due to progressive neurodegeneration and neuroinflammation. nih.gov
In a study using a mouse model of TBI, treatment with NALL was shown to attenuate neuronal cell death and suppress neuroinflammation in the cortex. nih.govbiorxiv.org The treatment led to functional improvements in both memory and motor skills and a reduction in the lesion volume in the injured mice. nih.gov The neuroprotective mechanism of NALL in this context is thought to be mediated, at least in part, through the activation of autophagy, a cellular process that clears damaged components. nih.gov
These findings indicate that NALL could be a promising candidate for future TBI treatments by limiting neuronal death and neuroinflammation. nih.govnih.gov However, it is important to note that these studies have been conducted in animal models, and clinical trials in human TBI patients are needed to confirm these potential benefits. nih.gov
Preclinical Research on N-Acetyl-L-isoleucine in Traumatic Brain Injury (TBI)
| Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Mouse Model of TBI | Improved memory and motor skills, reduced lesion volume, attenuated neuronal death and neuroinflammation. | Activation of autophagy, reduction of neuroinflammation. | nih.govnih.govbiorxiv.org |
Management of Vestibular Syndromes and Vertigo
The racemic mixture, N-acetyl-DL-leucine, has been used for over 50 years in France for the treatment of acute vertigo. nih.govbiorxiv.org Research suggests that it improves the compensation of postural symptoms, likely by acting on the vestibulocerebellum and the posterolateral thalamus. researchgate.net A clinical study following neurotomy and labyrinthectomy in vestibular patients demonstrated the effects of acetyl-DL-leucine. nih.gov This established use for vertigo provides a foundation for exploring the therapeutic potential of its L-enantiomer, N-Acetyl-L-isoleucine, in other neurological conditions.
Exploration in Other Neurological Conditions (e.g., Migraine, Restless Legs Syndrome)
The therapeutic potential of N-Acetyl-L-isoleucine and its racemic form is being explored in other neurological conditions.
Migraine: Preliminary studies have suggested that N-acetyl-leucine may help alleviate migraine symptoms. The proposed mechanism involves influencing metabolic pathways related to pain perception.
Restless Legs Syndrome (RLS): There is emerging evidence for the use of acetyl-DL-leucine in treating Restless Legs Syndrome. A case report and a small observational case series have shown that acetyl-DL-leucine significantly improved RLS symptoms. researchgate.netnih.gov In one case, a patient with severe RLS experienced a substantial drop in their International Restless Legs Syndrome Rating Scale (IRLS) score after treatment. google.com The proposed mechanism is the normalization of neuronal membrane potential. researchgate.net However, these are preliminary findings, and larger, controlled studies are needed to confirm these effects. researchgate.net
Role as a Potential Biomarker in Metabolic Disorders
The investigation of N-acetylated amino acids, including N-Acetyl-L-isoleucine, is a burgeoning area of research in the quest for novel biomarkers for various metabolic disorders. These molecules, products of protein and amino acid metabolism, can reflect underlying physiological and pathophysiological processes. Their levels in accessible biological samples such as blood and urine may serve as indicators of metabolic health and disease.
N-Acetyl-L-isoleucine Levels in Diabetes Mellitus as a Diagnostic Indicator
Emerging research has highlighted the potential of N-Acetyl-L-isoleucine as a non-invasive diagnostic indicator for diabetes mellitus. Studies have shown that individuals with type 2 diabetes have significantly altered levels of branched-chain amino acids (BCAAs), including isoleucine, in their plasma. nih.gov This has led to investigations into their derivatives, such as N-Acetyl-L-isoleucine.
A notable study focused on the analysis of metabolites in human hair, a non-invasive biosample, to identify potential biomarkers for diabetes. nih.gov This research was built upon the observation that N-acetylated leucine (B10760876) (a structurally similar compound) showed a strong predictive signature for diabetes development in mice. The study successfully identified and quantified both N-Acetyl-L-leucine and N-Acetyl-L-isoleucine in the hair of both healthy volunteers and patients with type 2 diabetes. The results demonstrated a statistically significant correlation between elevated levels of these N-acetylated amino acids and a diagnosis of diabetes. Specifically, the concentration of N-Acetyl-L-isoleucine was found to be significantly higher in the hair of diabetic patients compared to healthy individuals (p<0.01). nih.gov
These findings suggest that the measurement of N-Acetyl-L-isoleucine in hair could serve as a valuable, non-invasive tool for the diagnosis of diabetes. nih.gov Further research is warranted to validate these findings in larger and more diverse populations and to establish standardized reference ranges.
Table 1: Comparative Levels of N-Acetyl-L-isoleucine in Hair Samples
| Group | N-Acetyl-L-isoleucine Concentration | Statistical Significance (p-value) | Reference |
| Diabetic Patients | Significantly Higher | <0.01 | nih.gov |
| Healthy Volunteers | Lower | nih.gov |
Diagnostic and Prognostic Utility in Metabolic Profiling
The utility of N-Acetyl-L-isoleucine in metabolic profiling extends beyond diabetes to other metabolic disorders, often as part of a broader signature of metabolic dysregulation. Metabolomics studies, which involve the comprehensive analysis of small molecules in biological systems, have consistently shown that disturbances in amino acid metabolism are a hallmark of conditions like metabolic syndrome, obesity, and insulin (B600854) resistance. plos.orgwjgnet.comnih.gov
While many studies focus on the precursor, L-isoleucine, and the broader class of branched-chain amino acids (BCAAs), which are well-established indicators of insulin resistance and future risk of type 2 diabetes, there is growing interest in their N-acetylated derivatives. wjgnet.comnih.govwiley.com For instance, a study on tissue-specific insulin resistance in obese individuals without diabetes found that hepatic insulin resistance was associated with higher circulating levels of a metabolite group identified as "n-acetyl". researchgate.net This suggests that the process of N-acetylation of amino acids, including isoleucine, may be altered in states of insulin resistance.
Furthermore, impaired amino acid metabolism is a key feature in the progression of diabetic complications. One study identified increased levels of N-acetylaspartic acid, along with L-valine and isoleucine, as part of the metabolic signature in both type 2 diabetes and diabetic kidney disease. nih.gov This highlights the potential of N-acetylated amino acids as biomarkers for both the onset and progression of diabetes-related complications.
The diagnostic and prognostic value of N-Acetyl-L-isoleucine is also recognized in the context of inborn errors of metabolism. For example, elevated urinary levels of N-Acetyl-L-isoleucine are a known biomarker for Maple Syrup Urine Disease (MSUD), a disorder characterized by the deficient breakdown of BCAAs. torvergata.it
While direct evidence for the prognostic utility of N-Acetyl-L-isoleucine across a wide spectrum of metabolic disorders is still emerging, the collective findings on BCAAs and N-acetylated amino acids provide a strong rationale for its inclusion in metabolic profiling panels. Future research focusing specifically on quantifying N-Acetyl-L-isoleucine in large prospective studies will be crucial to fully elucidate its diagnostic and prognostic significance in various metabolic diseases.
Future Directions and Advanced Research Perspectives for N Acetyl L Isoleucine
Elucidation of Remaining Molecular and Cellular Mechanisms Underlying Therapeutic Effects
While it is understood that N-Acetyl-L-isoleucine is an acetylated form of the amino acid isoleucine, the complete picture of its therapeutic effects at the molecular and cellular levels is still being assembled. The acetylation of isoleucine alters its properties, including enhancing its solubility and modifying its transport across cell membranes. Unlike L-leucine, which is primarily transported by the L-type Amino Acid Transporter (LAT), N-acetylated amino acids like N-Acetyl-L-leucine utilize organic anion transporters (OATs), such as OAT1 and OAT3. biorxiv.org This switch in transporters is a critical area of ongoing research for N-Acetyl-L-isoleucine, as it dictates the compound's bioavailability and tissue distribution. biorxiv.org
Future investigations will need to clarify how, once inside the cell, N-Acetyl-L-isoleucine influences various metabolic pathways. It may act as a substrate or inhibitor for enzymes, and its acetyl group could potentially be involved in protein acetylation, a key regulatory post-translational modification. For instance, research on the related compound N-acetyl-L-leucine has shown it can normalize glucose and glutamate (B1630785) metabolism, increase autophagy, and reduce neuroinflammation in preclinical models of neurodegenerative diseases. nnpdf.orgmedrxiv.org Similar in-depth studies are required to determine if N-Acetyl-L-isoleucine exerts its effects through analogous or distinct pathways. A key question is whether it functions as a pro-drug for L-isoleucine or possesses intrinsic activity. nih.gov
Development of Stereoselective Synthetic Pathways and Advanced Enantiomeric Purity Assessment
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Research on N-acetyl-leucine has demonstrated that the L-enantiomer is the pharmacologically active form, responsible for the therapeutic effects observed in models of vertigo and neurodegenerative diseases. medrxiv.orgnih.gov This underscores the critical importance of producing N-Acetyl-L-isoleucine with high enantiomeric purity.
Future research will focus on developing and optimizing stereoselective synthetic pathways. These methods aim to produce the desired (2S,3S)-isomer of N-Acetyl-L-isoleucine exclusively, avoiding the formation of other stereoisomers like N-acetyl-D-isoleucine, N-acetyl-L-alloisoleucine, or N-acetyl-D-alloisoleucine. nih.gov Methodologies such as asymmetric synthesis using chiral auxiliaries or enzymatic resolutions are promising avenues. renyi.hu For example, enzymatic processes can be highly stereoselective, and the use of specific enzymes like L-amino acid acylase could be explored for the kinetic resolution of racemic mixtures. researchgate.net
Concurrently, advanced analytical techniques are essential for the precise assessment of enantiomeric purity. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for separating and quantifying enantiomers. researchgate.netnih.gov Other methods, such as capillary electrophoresis (CE) with chiral selectors and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents, are also being refined to detect even minute amounts of enantiomeric impurities, which is crucial for ensuring the safety and efficacy of the final product. researchgate.netacs.org
Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Assessment
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | High resolution, widely applicable, quantitative. nih.gov | Can require specialized and expensive columns. researchgate.net |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. researchgate.net | High efficiency, low sample consumption, fast analysis. | Can have lower sensitivity without specialized detectors. |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. acs.org | Provides structural information, no derivatization needed. | Lower sensitivity, requires higher concentrations. |
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Mapping
To gain a holistic understanding of the biological impact of N-Acetyl-L-isoleucine, researchers are turning to "omics" technologies. These high-throughput methods allow for the simultaneous measurement of thousands of molecules, providing a comprehensive map of cellular changes in response to the compound.
Metabolomics , the study of metabolites, can identify the downstream effects of N-Acetyl-L-isoleucine on various metabolic pathways. nih.gov By comparing the metabolomic profiles of treated and untreated cells or organisms, scientists can pinpoint which pathways are significantly altered. For instance, studies on branched-chain amino acids (BCAAs) like isoleucine have shown they can modulate glycolysis, the TCA cycle, and lipid metabolism. plos.orgnih.gov Metabolomic analyses will reveal whether N-Acetyl-L-isoleucine supplementation leads to similar changes and can help identify novel biomarkers of its activity. nih.gov
Proteomics , the large-scale study of proteins, can uncover changes in protein expression and post-translational modifications (like phosphorylation and acetylation) induced by N-Acetyl-L-isoleucine. frontiersin.org This approach can help identify the direct protein targets of the compound or its metabolites. For example, a proteomics study on the effect of BCAAs in Trypanosoma cruzi revealed differential regulation of proteins involved in amino acid and purine (B94841) metabolism. plos.org Similar studies with N-Acetyl-L-isoleucine could elucidate its mechanism of action by revealing its impact on the cellular proteome and signaling networks. frontiersin.orgmdpi.com Integrating these omics datasets will be crucial for constructing a complete picture of the compound's physiological role. researchgate.net
Novel Therapeutic Strategies and Rational Drug Design Based on N-Acetyl-L-isoleucine Analogues
The structure of N-Acetyl-L-isoleucine serves as a valuable scaffold for the rational design of novel therapeutic agents. By systematically modifying its chemical structure, researchers can develop analogues with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
One strategy involves modifying the acyl group or the amino acid side chain to explore interactions with different biological targets. acs.org For example, creating derivatives with different chain lengths or functional groups could lead to compounds with novel activities or improved binding to specific enzymes or transporters. mdpi.com This approach has been successful in other areas, such as the development of inhibitors for epigenetic reader proteins. acs.org
Another avenue is the creation of peptide-based drugs that incorporate N-Acetyl-L-isoleucine or its analogues. renyi.hu These peptidomimetics could be designed to target specific protein-protein interactions or to act as highly selective enzyme inhibitors. The development of such analogues requires a deep understanding of the structure-activity relationships, which can be elucidated through computational modeling and extensive experimental screening. These efforts could expand the therapeutic potential beyond the initial applications of the parent compound.
Exploration of N-Acetyl-L-isoleucine in Diverse Physiological and Pathophysiological Contexts Beyond Current Applications
Initial interest in N-acetylated amino acids has been prominent in the context of rare neurodegenerative disorders and metabolic diseases. nnpdf.orgnih.govcaymanchem.com However, the fundamental role of branched-chain amino acids and their metabolites in cellular function suggests that the potential applications of N-Acetyl-L-isoleucine could be much broader.
Future research should explore its role in a wider range of conditions, including:
Inflammatory Diseases: BCAAs and their metabolites have been shown to modulate inflammatory pathways. frontiersin.orgfrontiersin.org Research indicates that L-isoleucine administration can alleviate colitis by regulating key inflammatory signaling pathways. frontiersin.org Investigating whether N-Acetyl-L-isoleucine possesses similar or enhanced anti-inflammatory properties is a promising direction.
Muscle Atrophy: As a derivative of a BCAA, N-Acetyl-L-isoleucine may play a role in protein synthesis and muscle maintenance, making it a candidate for studying conditions involving muscle wasting. wiley.com
Cancer Metabolism: Altered amino acid metabolism is a hallmark of many cancers. annlabmed.org Exploring how N-Acetyl-L-isoleucine affects cancer cell metabolism could uncover novel therapeutic strategies.
Traumatic Brain Injury (TBI): The related compound N-acetyl-L-leucine has shown neuroprotective effects in mouse models of TBI, attenuating cell death and neuroinflammation. medrxiv.orgmedrxiv.org Given these findings, exploring the potential of N-Acetyl-L-isoleucine in TBI and other forms of acute brain injury is warranted.
Table 2: Potential Future Research Areas for N-Acetyl-L-isoleucine
| Research Area | Rationale | Potential Therapeutic Application |
|---|---|---|
| Inflammatory Bowel Disease (IBD) | L-isoleucine alleviates colitis in animal models by regulating inflammatory pathways. frontiersin.orgfrontiersin.org | Adjunctive therapy to reduce intestinal inflammation. |
| Neuroprotection | N-acetyl-L-leucine shows neuroprotective effects in models of TBI and neurodegeneration. nnpdf.orgmedrxiv.org | Treatment for acute brain injuries and chronic neurodegenerative conditions. |
| Sarcopenia / Cachexia | Branched-chain amino acids are crucial for muscle protein synthesis. wiley.com | Counteracting age-related or disease-related muscle wasting. |
| Metabolic Syndrome | Isoleucine intervention has been shown to correct hyperinsulinemia and reduce liver steatosis in animal models. nih.gov | Management of insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD). |
By systematically pursuing these advanced research directions, the scientific community can unlock the full therapeutic potential of N-Acetyl-L-isoleucine, paving the way for new treatments for a variety of challenging diseases.
Q & A
Q. How can researchers mitigate interference from esterase activity when using N-Acetyl-L-isoleucine methyl ester in enzyme assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
